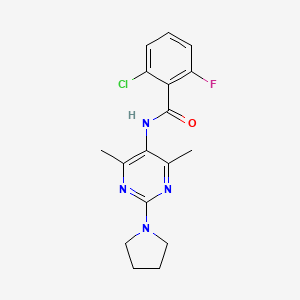

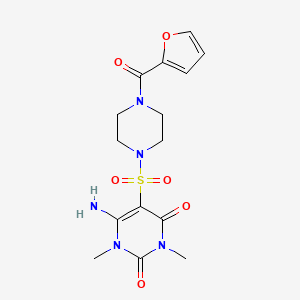

![molecular formula C17H12F3N3O3 B2684713 N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide CAS No. 1286702-30-4](/img/structure/B2684713.png)

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .Molecular Structure Analysis

The molecular structure of “N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide” is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Scientific Research Applications

Antibacterial Activity

The compound has demonstrated potent antibacterial activity against antibiotic-resistant Gram-positive bacteria. Specifically, it inhibits the growth of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. Additionally, it effectively prevents the development of biofilms by these bacteria. Notably, it outperforms the control antibiotic vancomycin in eradicating preformed biofilms .

Antimicrobial Agents

As an antimicrobial agent, this compound shows promise. Its effectiveness against antibiotic-resistant strains of Enterococcus faecium, including those resistant to meropenem, oxacillin, and vancomycin, is particularly noteworthy. The compound’s low toxicity to cultured human embryonic kidney cells further enhances its potential .

Mode of Action

Studies investigating the mode of action reveal a broad range of inhibitory effects. This suggests that the compound targets bacterial cell functions globally. Understanding its mechanism of action is crucial for optimizing its therapeutic use .

Trifluoromethylation

The trifluoromethyl group in this compound plays a significant role. Trifluoromethylation has applications in pharmaceuticals, agrochemicals, and materials. Further research into the specific impact of this group on the compound’s properties could yield valuable insights .

Analgesic Activity (Related Compounds)

While not directly attributed to this compound, related N-phenylacetamide sulphonamides have shown interesting analgesic activity. For instance, N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide exhibited analgesic effects comparable to or superior to paracetamol. Investigating similar properties for our compound may be worthwhile .

Future Directions

The future directions for “N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide” could involve further exploration of its biological activities and potential applications in drug discovery . The development of new drugs using oxadiazole derivatives is an active area of research due to their broad range of chemical and biological properties .

Mechanism of Action

Target of Action

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core .

Mode of Action

Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties. The exact mode of action can vary depending on the specific compound and its targets.

Biochemical Pathways

The biochemical pathways affected by oxadiazoles can vary widely depending on their specific targets. For example, some oxadiazoles have been found to inhibit tyrokinase, a key enzyme in many signal transduction pathways .

Result of Action

The molecular and cellular effects of oxadiazoles can vary depending on their specific targets and mode of action. For example, some oxadiazoles have been found to have anticancer activity .

properties

IUPAC Name |

N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3O3/c18-17(19,20)13-9-5-4-8-12(13)15(24)21-16-23-22-14(26-16)10-25-11-6-2-1-3-7-11/h1-9H,10H2,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXBTRWCWBTIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NN=C(O2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

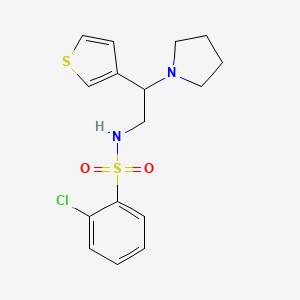

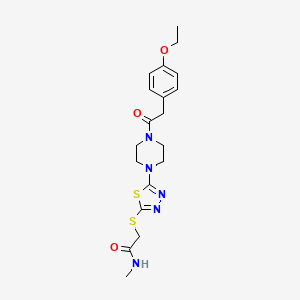

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(4-methylsulfanylphenyl)prop-2-enoate](/img/structure/B2684635.png)

![4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/no-structure.png)

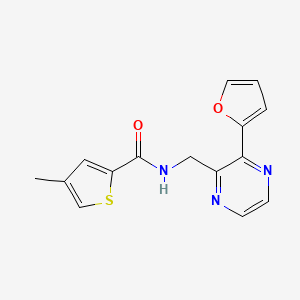

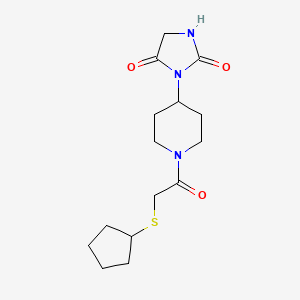

![2-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2684639.png)

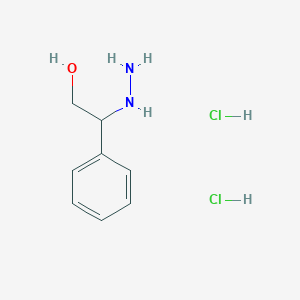

![4-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2684643.png)

![6-(piperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2684650.png)

![(3R,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[[3,4-dimethoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B2684652.png)